2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine
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Overview
Description
The compound “2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has an imidazo[2,1-b][1,3]benzothiazol ring, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . The molecule also contains a dimethylamino group and a methoxypropyl group attached to the phenyl and imidazo[2,1-b][1,3]benzothiazol rings, respectively .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[2,1-b][1,3]benzothiazol ring, along with the attached phenyl, dimethylamino, and methoxypropyl groups . The exact structure would need to be confirmed using techniques such as NMR and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the dimethylamino group could potentially undergo reactions involving the nitrogen atom . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would need to be determined experimentally. Based on its structure, it is likely to be a solid at room temperature .Scientific Research Applications
Generation of Structurally Diverse Libraries
The chemical serves as a foundational compound in the synthesis of a structurally diverse library of compounds, including dithiocarbamates, thioethers, and various NH-azoles through alkylation and ring closure reactions. This broad applicability underscores its significance in medicinal chemistry and drug design, enabling the exploration of novel therapeutic agents through the generation of a wide array of derivatives with potentially unique biological activities (Roman, 2013).
Crystal Structure and Hirshfeld Surface Analysis
Research focusing on the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, including compounds similar to "2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine", reveals detailed insights into their molecular conformation and interactions. These studies are crucial for understanding the compound's physical and chemical properties, which are vital for its application in materials science and pharmaceutical research (Dhanalakshmi et al., 2018).
Antimicrobial Activity
A series of compounds derived from similar molecular frameworks have been synthesized and evaluated for their antimicrobial activity. This application is particularly relevant in the search for new antibiotics and antimicrobial agents, given the increasing resistance to existing drugs. The compound's structure serves as a scaffold for developing novel agents with potential efficacy against a range of microbial pathogens (Desai et al., 2012).
Green Synthesis and Environmental Applications
The compound has been involved in the development of green synthesis protocols, leading to the creation of environmentally friendly methodologies for synthesizing imidazole derivatives. Such approaches emphasize sustainability and reduced environmental impact, aligning with global efforts to develop greener chemical processes (Mohamed et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives, closely related to the chemical , have shown effectiveness as corrosion inhibitors, a critical application in industrial processes and materials preservation. Their ability to form protective layers on metal surfaces can significantly extend the lifespan of materials and reduce the costs associated with corrosion damage (Hu et al., 2016).
Future Directions
properties
CAS RN |
1251612-84-6 |
---|---|
Product Name |
2-[4-(dimethylamino)phenyl]-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine |
Molecular Formula |
C24H20N4O4S |
Molecular Weight |
460.51 |
IUPAC Name |
3-(4-ethoxyphenyl)-1-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H20N4O4S/c1-3-31-17-10-8-16(9-11-17)28-23(29)21-19(12-13-33-21)27(24(28)30)14-20-25-22(26-32-20)18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3 |
InChI Key |
OGUSJUWUFAUHNR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5C |
solubility |
not available |
Origin of Product |
United States |
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